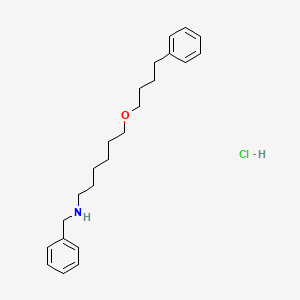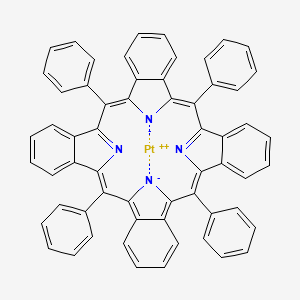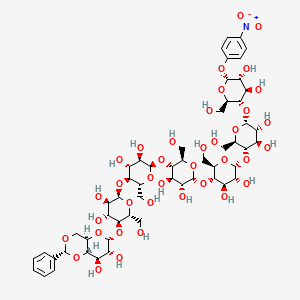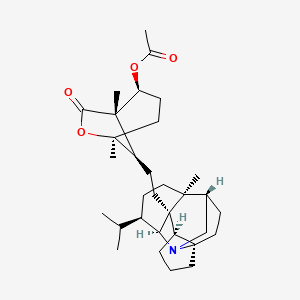
5'-O-Dmt-N4-benzoyl-2'-fluoro-2'-deoxycytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-DMT-N4-Bz-2’-F-dC: is a nucleoside analog that has protective and modification effects. It is a derivative of 2’-deoxycytidine, where the 2’-hydroxyl group is replaced by a fluorine atom, the 5’-hydroxyl group is protected by a 4,4’-dimethoxytrityl group, and the N4 position is benzoylated. This compound is primarily used in the synthesis of modified oligonucleotides for various research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-DMT-N4-Bz-2’-F-dC involves several steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of 2’-deoxycytidine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine.
Fluorination: The 2’-hydroxyl group is replaced by a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Benzoylation: The N4 position is benzoylated using benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: The industrial production of 5’-O-DMT-N4-Bz-2’-F-dC follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is typically purified using column chromatography and characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5’-O-DMT-N4-Bz-2’-F-dC can undergo oxidation reactions, particularly at the 2’-fluoro group.
Reduction: The compound can be reduced at the N4-benzoyl group under specific conditions.
Substitution: The 5’-dimethoxytrityl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Acidic conditions, such as treatment with acetic acid, can remove the dimethoxytrityl group.
Major Products Formed:
Oxidation: Formation of 2’-fluoro-2’-deoxyuridine derivatives.
Reduction: Formation of N4-debenzoylated derivatives.
Substitution: Formation of 5’-hydroxyl derivatives or other protected nucleosides
Aplicaciones Científicas De Investigación
Chemistry: : 5’-O-DMT-N4-Bz-2’-F-dC is used in the synthesis of modified oligonucleotides, which are essential for studying DNA and RNA interactions, as well as for developing antisense therapies.
Biology: : The compound is used to investigate the mechanisms of DNA replication and repair. It is also employed in the study of enzyme-catalyzed cleavage processes in DNA.
Medicine: : Modified oligonucleotides containing 5’-O-DMT-N4-Bz-2’-F-dC are explored for their potential in gene therapy and as antiviral agents.
Industry: : The compound is used in the production of diagnostic tools and as a research reagent in various biochemical assays .
Mecanismo De Acción
5’-O-DMT-N4-Bz-2’-F-dC exerts its effects by incorporating into DNA or RNA strands during synthesis. The presence of the 2’-fluoro group enhances the stability of the nucleic acid duplexes, making them more resistant to enzymatic degradation. The 5’-dimethoxytrityl group provides protection during synthesis, and the N4-benzoyl group can be selectively removed to allow further modifications. The compound targets DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
5’-O-DMT-N4-Bz-2’-deoxycytidine: Lacks the 2’-fluoro group, making it less stable in nucleic acid duplexes.
5’-O-DMT-N4-Bz-2’-fluoro-2’-deoxyuridine: Contains a uracil base instead of cytosine, altering its base-pairing properties.
5’-O-DMT-N4-Bz-2’-fluoro-2’-deoxyadenosine: Contains an adenine base, which pairs with thymine instead of guanine.
Uniqueness: : 5’-O-DMT-N4-Bz-2’-F-dC is unique due to the combination of the 2’-fluoro group, which enhances stability, and the protective groups at the 5’- and N4 positions, which allow for selective modifications during oligonucleotide synthesis .
Propiedades
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34FN3O7/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-33(42)32(38)35(48-30)41-22-21-31(40-36(41)44)39-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,42H,23H2,1-2H3,(H,39,40,43,44)/t30-,32-,33-,35-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIBEZUVTIPFOJ-NHASGABXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34FN3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(1S,4S,5R,13S,17S)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1180752.png)


